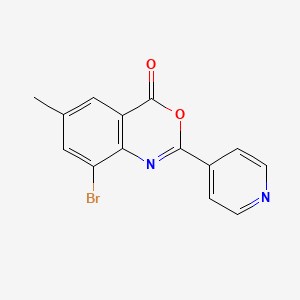
8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a pyridinyl group attached to a benzoxazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and functional group modifications. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and reproducibility of the compound.
化学反应分析
Types of Reactions
8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated compounds.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and therapeutic agents.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
作用机制
The mechanism by which 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets involved.
相似化合物的比较
Similar Compounds
6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
8-chloro-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one: Contains a chlorine atom instead of bromine, leading to different chemical properties.
8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one: The position of the pyridinyl group is different, which can influence its interactions and applications.
Uniqueness
8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of the bromine atom and the specific positioning of the pyridinyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
属性
IUPAC Name |
8-bromo-6-methyl-2-pyridin-4-yl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c1-8-6-10-12(11(15)7-8)17-13(19-14(10)18)9-2-4-16-5-3-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNXFBUEARYSHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(OC2=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B604085.png)
![2,2,2-trifluoro-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B604088.png)
![4-bromo-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B604090.png)
![2-[(3-chlorobenzoyl)amino]-N-(2-pyridinyl)benzamide](/img/structure/B604091.png)
![4-({2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}amino)-2H-chromen-2-one](/img/structure/B604093.png)
![3-chloro-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604097.png)
![2-methoxy-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604098.png)
![4-chloro-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604100.png)
![4-fluoro-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604101.png)
![4-methoxy-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604102.png)
![N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}-2-furamide](/img/structure/B604103.png)
![5-bromo-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}furan-2-carboxamide](/img/structure/B604105.png)
![N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzenesulfonamide](/img/structure/B604107.png)
![2-methoxy-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}acetamide](/img/structure/B604108.png)
